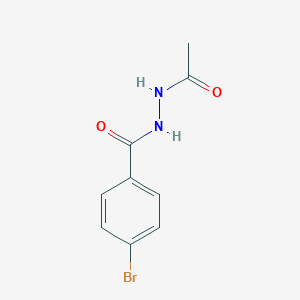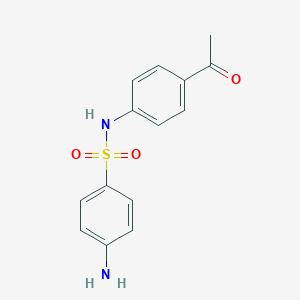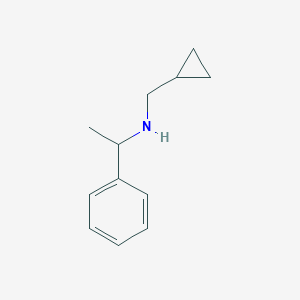
Adipamide, N,N'-bis(3-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipamide, N,N'-bis(3-chlorophenyl)- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as adipamide, and it is a derivative of chlorobenzene. Adipamide has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers looking to study the mechanisms of action of various compounds.
Mécanisme D'action
The mechanism of action of adipamide is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. Adipamide has been found to have a range of effects on the body, including the modulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
Adipamide has been found to have a range of biochemical and physiological effects, including the modulation of inflammation, oxidative stress, and the immune system. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Adipamide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and is readily available. Additionally, adipamide has a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body.
However, there are also some limitations associated with the use of adipamide in lab experiments. For example, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results. Additionally, adipamide may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving adipamide. One potential area of research is the development of new compounds based on the structure of adipamide. These compounds could be designed to have more specific effects on the body, which could make them valuable tools for studying the mechanisms of action of various compounds.
Another potential area of research is the use of adipamide in the treatment of neurodegenerative diseases. Adipamide has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
In conclusion, adipamide, N,N'-bis(3-chlorophenyl)- is a valuable tool for scientific research. This compound has a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body. While there are some limitations associated with the use of adipamide in lab experiments, there are also a number of potential future directions for research involving this compound.
Méthodes De Synthèse
Adipamide can be synthesized via a number of different methods. One common method involves the reaction of 3-chlorophenyl magnesium bromide with N,N'-bis(2-chloroethyl) adipamide. This reaction produces adipamide as a white crystalline solid.
Applications De Recherche Scientifique
Adipamide has been used extensively in scientific research as a tool for studying the mechanisms of action of various compounds. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body.
Propriétés
Numéro CAS |
73680-49-6 |
|---|---|
Nom du produit |
Adipamide, N,N'-bis(3-chlorophenyl)- |
Formule moléculaire |
C18H18Cl2N2O2 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
N,N'-bis(3-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-5-3-7-15(11-13)21-17(23)9-1-2-10-18(24)22-16-8-4-6-14(20)12-16/h3-8,11-12H,1-2,9-10H2,(H,21,23)(H,22,24) |
Clé InChI |
LXMBVMKKKLUBFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl |
Autres numéros CAS |
73680-49-6 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)


![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)



![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)



